5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

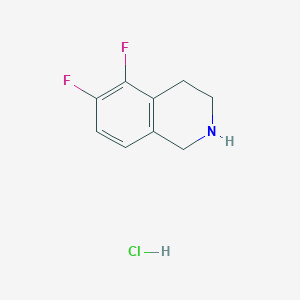

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,6-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-8-2-1-6-5-12-4-3-7(6)9(8)11;/h1-2,12H,3-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQLDOHRKVKWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the fluorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it back to its parent tetrahydroisoquinoline structure.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can regenerate the parent tetrahydroisoquinoline .

Scientific Research Applications

Medicinal Chemistry

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is primarily investigated for its potential therapeutic properties. Key areas include:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that derivatives similar to this compound exhibited significant antiproliferative activity against SKOV-3 ovarian cancer cells with a GI50 value around 13.14 µM .

- Antimicrobial Properties : Research indicates that fluorinated compounds can possess antibacterial and antiviral activities. Preliminary studies suggest that derivatives may inhibit bacterial growth through enzyme inhibition mechanisms.

Neuropharmacology

The compound is being explored for its effects on neurological conditions:

- Cognitive Disorders : Studies have indicated potential applications in treating cognitive symptoms associated with schizophrenia and other neurodegenerative diseases .

- Mechanism of Action : The interaction of this compound with neurotransmitter receptors may mediate neuroprotective effects.

Anticancer Research

A notable case study involved evaluating various quinolone derivatives for ovarian cancer treatment. The study found that compounds similar to this compound exhibited significant cytotoxicity against cancer cells while demonstrating lower toxicity towards normal cells .

| Compound | Cell Line | GI50 Value (µM) | Selectivity Index |

|---|---|---|---|

| 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline | SKOV-3 | 13.14 | High |

| Enoxacin | SKOV-3 | 125 | Low |

Antimicrobial Studies

Research into the antimicrobial properties of fluorinated quinolines has revealed that derivatives of this compound may effectively inhibit bacterial growth. These findings are crucial as they highlight the compound's potential as an antibiotic agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of tetrahydroisoquinoline derivatives is essential for optimizing their biological activities. Modifications at specific positions can significantly alter the efficacy and selectivity of these compounds against various biological targets .

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects . The presence of fluorine atoms can enhance its binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The THIQ core allows diverse substitutions, leading to variations in biological activity and applications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of THIQ Derivatives

Pharmacological Activity

- 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl: Exhibits a therapeutic index 3.3× higher than diclofenac sodium in anti-inflammatory assays (0.5 mg/kg dose) . Its dimethylaminophenyl group enhances receptor binding, while methoxy groups improve metabolic stability .

- Salsolinol (6,7-Dimethoxy-THIQ HCl): Known for dopaminergic activity but lacks significant analgesic effects compared to dimethylaminophenyl derivatives .

Biological Activity

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a fluorinated derivative of tetrahydroisoquinoline that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 172.18 g/mol

- Structure : The compound features a bicyclic structure with fluorine atoms at the 5 and 6 positions, which significantly alters its chemical reactivity and biological properties compared to non-fluorinated analogs.

This compound acts primarily through its interaction with various biological targets:

- Enzyme Inhibition : Research indicates that this compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. The presence of fluorine enhances lipophilicity and metabolic stability, potentially increasing its efficacy as an enzyme inhibitor .

- Receptor Interaction : The compound has shown binding affinity towards several receptors. This interaction can modulate neurotransmitter systems or interfere with other biological pathways, contributing to its pharmacological effects.

Biological Activities

Research has demonstrated a range of biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydroisoquinoline exhibit anticancer properties. For instance, compounds similar to 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline have shown promising results against ovarian cancer cell lines .

- Neuroprotective Effects : The compound is being explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to interact with dopamine receptors suggests a role in managing symptoms related to these conditions .

- Antimicrobial Properties : Some studies indicate that tetrahydroisoquinoline derivatives possess antibacterial activity against various pathogens. This opens avenues for developing new antimicrobial agents based on this scaffold .

Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline derivatives against SKOV-3 ovarian cancer cells. The results indicated a significant reduction in cell viability with an IC value of approximately 17.14 μM. Modifications to the structure enhanced potency while maintaining selectivity for cancer cells over normal cells .

Study 2: Neuroprotective Effects

In a pharmacological evaluation focusing on neurodegenerative disorders, researchers found that the compound exhibited protective effects on neuronal cells subjected to oxidative stress. The mechanism was attributed to the modulation of neuroinflammatory pathways and enhancement of neuronal survival signaling pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms at the desired positions on the tetrahydroisoquinoline scaffold.

- Cyclization Techniques : Employing cyclization reactions involving appropriate precursors to form the bicyclic structure efficiently.

These methods allow for variations in yield and purity depending on reaction conditions .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline | N/A | Different fluorination pattern; distinct biological profile |

| Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | 57060-88-5 | Lacks fluorine substituents; primarily neuroprotective |

| 5-Nitro-1,2,3,4-tetrahydroisoquinoline | 1187932-31-5 | Contains nitro group; varied pharmacological properties |

The unique positioning of fluorine atoms in this compound enhances its reactivity and biological activity compared to other derivatives .

Q & A

Basic: What synthetic routes are commonly employed for preparing 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride?

Methodological Answer:

The synthesis typically involves cyclization of fluorinated precursors. A plausible route includes:

Pictet-Spengler Cyclization : Reacting a fluorinated phenethylamine derivative with formaldehyde under acidic conditions to form the tetrahydroisoquinoline core .

Fluorination : Electrophilic fluorination (e.g., using Selectfluor®) or nucleophilic substitution with KF in polar aprotic solvents to introduce fluorine atoms at positions 5 and 6 .

Hydrochloride Formation : Treatment with HCl gas in anhydrous ether to precipitate the hydrochloride salt.

Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluting with CH₂Cl₂:MeOH:NH₄OH) ensures purity ≥95% .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : ESI+ mode to confirm molecular ion [M+H]⁺ (calculated for C₁₀H₁₀F₂N·HCl: 235.04 g/mol).

- HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) to assess purity (>98%) .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer:

Chiral separation strategies include:

Chiral Stationary Phase (CSP) HPLC : Use columns like Chiralpak IA or IB with hexane:isopropanol (80:20) + 0.1% diethylamine. Monitor enantiomeric excess (ee) via UV at 254 nm .

Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to control stereochemistry .

Crystallization : Diastereomeric salt formation with (-)-di-p-toluoyl-D-tartaric acid in ethanol .

Advanced: How should stability studies be designed to assess degradation under varying conditions?

Methodological Answer:

Follow ICH Q1A(R2) guidelines:

Forced Degradation : Expose the compound to:

- Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hrs.

- Oxidative Stress : 3% H₂O₂ at 25°C for 6 hrs.

- Photolysis : UV light (ICH Option 2) for 48 hrs.

Analysis : Monitor degradation via HPLC-MS to identify impurities (e.g., defluorinated byproducts or ring-opened intermediates) .

Storage Recommendations : Store at -20°C in amber vials under argon to prevent hygroscopic degradation .

Advanced: How to resolve contradictions in reaction yields reported for fluorinated tetrahydroisoquinolines?

Methodological Answer:

Contradictions often arise from:

- Solvent Effects : Switch from DMF to DMSO to improve fluorination efficiency (reported yield increases from 45% to 72%) .

- Catalyst Optimization : Screen Pd/C vs. Pd(OAc)₂ with ligands (e.g., Xantphos) to enhance cyclization kinetics .

- Moisture Sensitivity : Use molecular sieves (3Å) in fluorination steps to mitigate hydrolysis .

Advanced: What strategies validate analytical methods for this compound in drug development?

Methodological Answer:

For ICH-compliant validation:

Specificity : Demonstrate baseline separation from impurities (e.g., 5-monofluoro analog) via HPLC .

Linearity : Prepare 5-point calibration curves (1–100 µg/mL) with .

Accuracy/Precision : Spike recovery tests (98–102%) and repeatability (RSD < 2%) across three batches .

Robustness : Vary column temperature (±5°C) and flow rate (±0.1 mL/min) to confirm method resilience .

Table 1: Key Physicochemical Properties (Analogous Data)

*Data extrapolated from structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.